trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1009376-86-6
VCID: VC6897189
InChI: InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
SMILES: CC1CCC(CN1)C(=O)OC.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67

trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride

CAS No.: 1009376-86-6

Cat. No.: VC6897189

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride - 1009376-86-6

Specification

CAS No. 1009376-86-6
Molecular Formula C8H16ClNO2
Molecular Weight 193.67
IUPAC Name methyl (3R,6R)-6-methylpiperidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Standard InChI Key COCIOCKRYRXGEP-LEUCUCNGSA-N
SMILES CC1CCC(CN1)C(=O)OC.Cl

Introduction

Structural and Stereochemical Characteristics

The molecular formula of trans-methyl 6-methylpiperidine-3-carboxylate hydrochloride is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . Its IUPAC name, methyl (3R,6R)-6-methylpiperidine-3-carboxylate hydrochloride, reflects the compound’s stereochemistry: the methyl and ester substituents occupy trans positions on the piperidine ring (Figure 1) .

Key Structural Features:

  • Piperidine Core: A six-membered ring with one nitrogen atom.

  • Substituents: A methyl group at position 6 and a methyl ester at position 3.

  • Chloride Counterion: Enhances solubility and stability in polar solvents.

The trans configuration is critical for its reactivity and interaction with biological targets, as stereochemistry influences binding affinity and metabolic pathways .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically begins with 6-methylpiperidine, which undergoes esterification with methyl chloroformate in the presence of a base such as triethylamine. Key steps include:

  • Reaction Conditions: Conducted under anhydrous conditions at 0–5°C to minimize hydrolysis.

  • Purification: Recrystallization or column chromatography yields the pure hydrochloride salt.

An alternative route involves hydrogenation of methyl 6-methylnicotinate using PtO₂ in acetic acid, producing an 85:15 mixture of cis and trans diastereomers. The trans isomer is isolated via chromatographic techniques .

Industrial Production

Large-scale synthesis employs continuous-flow reactors to optimize yield and reduce costs. Key considerations include:

  • Catalyst Efficiency: Platinum oxide (PtO₂) for selective hydrogenation .

  • Process Optimization: Temperature and pressure controls to enhance diastereoselectivity .

Chemical Reactivity and Functionalization

trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride participates in diverse reactions, enabling the synthesis of complex molecules:

Oxidation and Reduction

  • Oxidation: Forms N-oxides using m-chloroperbenzoic acid.

  • Reduction: Lithium aluminum hydride reduces the ester to a primary alcohol.

Substitution Reactions

The ester group undergoes nucleophilic substitution with amines or thiols under basic conditions, yielding amides or thioesters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 3.68 (s, 3H, OCH₃), 3.10–3.03 (m, 1H, NCH), 1.11 (d, J = 7.0 Hz, CH₃) .
    ¹³C NMR:

  • δ 174.8 (C=O), 52.4 (OCH₃), 25.0 (CH₃) .

Infrared (IR) Spectroscopy

Strong absorption at 1737 cm⁻¹ confirms the ester carbonyl group .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to trisubstituted piperidines, which are prevalent in bioactive molecules. For example, enzymatic transamination of related piperidines yields chiral amines for drug development .

Agrochemicals

Functionalized piperidines derived from this compound exhibit herbicidal and insecticidal activity.

Comparative Analysis with Stereoisomers

Propertytrans Isomercis Isomer
SolubilityHigh in polar solventsModerate in polar solvents
ReactivityEnhanced ester labilityReduced reactivity
Biological ActivityHigher receptor affinityLower affinity

The trans isomer’s superior reactivity and bioactivity underscore its preference in synthesis .

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